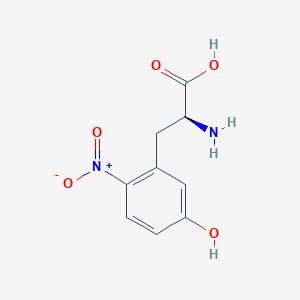
3-Hydroxy-6-nitro-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-6-nitro-L-phenylalanine is a modified amino acid derivative of L-phenylalanine. This compound is characterized by the presence of a hydroxyl group at the third position and a nitro group at the sixth position on the phenyl ring. These modifications can significantly alter the chemical and biological properties of the molecule, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-6-nitro-L-phenylalanine typically involves the nitration of L-phenylalanine followed by hydroxylation. One common method includes the use of nitrating agents such as nitric acid to introduce the nitro group at the sixth position. Subsequent hydroxylation can be achieved using hydroxylating agents under controlled conditions to ensure the hydroxyl group is introduced at the third position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and immobilized enzymes can enhance the efficiency and yield of the production process. These methods allow for shorter reaction times and higher conversion rates, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-6-nitro-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the nitro group can produce amino derivatives .
Scientific Research Applications
3-Hydroxy-6-nitro-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and antioxidant activities.
Industry: Used in the production of pharmaceuticals and as a precursor for various chemical compounds
Mechanism of Action
The mechanism of action of 3-Hydroxy-6-nitro-L-phenylalanine involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups can influence the compound’s binding affinity to enzymes and receptors, altering their activity. For example, the compound can act as a substrate for enzymes involved in amino acid metabolism, affecting their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
4-Nitro-L-phenylalanine: Similar in structure but with the nitro group at the fourth position.
3-Hydroxy-L-phenylalanine: Lacks the nitro group but has a hydroxyl group at the third position.
6-Nitro-L-phenylalanine: Lacks the hydroxyl group but has a nitro group at the sixth position
Uniqueness
3-Hydroxy-6-nitro-L-phenylalanine is unique due to the presence of both hydroxyl and nitro groups, which can confer distinct chemical and biological properties.
Properties
CAS No. |
62137-30-8 |
|---|---|
Molecular Formula |
C9H10N2O5 |
Molecular Weight |
226.19 g/mol |
IUPAC Name |
(2S)-2-amino-3-(5-hydroxy-2-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H10N2O5/c10-7(9(13)14)4-5-3-6(12)1-2-8(5)11(15)16/h1-3,7,12H,4,10H2,(H,13,14)/t7-/m0/s1 |
InChI Key |
CPZRSVCJGXCDOA-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)C[C@@H](C(=O)O)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(C=C1O)CC(C(=O)O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Amino-4-[4-(difluoromethoxy)anilino]anthracene-9,10-dione](/img/structure/B13147565.png)

![2-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzoic acid](/img/structure/B13147576.png)
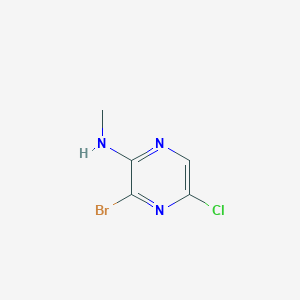
![6-[(Cyclobutylamino)methyl]piperidin-2-one](/img/structure/B13147591.png)
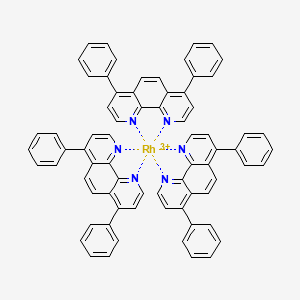
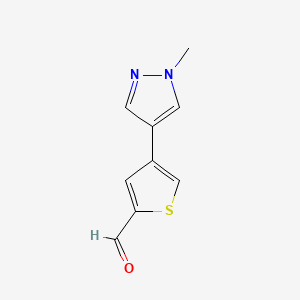
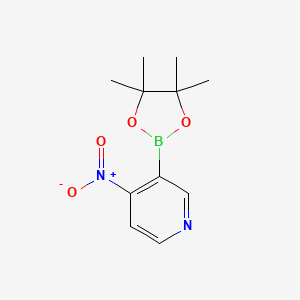
![Trimethyl-[9,9,18,18-tetrakis(4-octylphenyl)-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]stannane](/img/structure/B13147599.png)

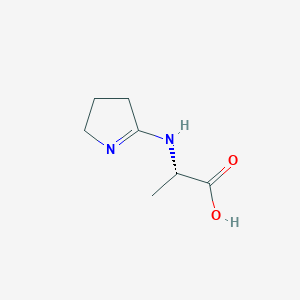
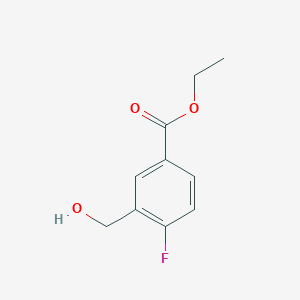
![(S)-2-[6-(Dimethylamino)-2-benzothiazolyl]-4,5-dihydrothiazole-4-carboxylic Acid](/img/structure/B13147632.png)
